ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzylidene group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base . The reaction conditions often involve the use of solvents such as ethanol or toluene and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and improving the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzylidene positions using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The benzylidene group can participate in conjugation with enzymes or receptors, affecting their activity. The ester functionalities may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: shares similarities with other benzylidene and pyrrole derivatives.
Mthis compound: Similar structure but with a methyl ester group.
Ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide: Similar structure but with an amide group instead of an ester.
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
ethyl (5E)-4-hydroxy-5-[(3-methoxycarbonylphenyl)methylidene]-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C17H17NO5/c1-4-23-17(21)14-10(2)18-13(15(14)19)9-11-6-5-7-12(8-11)16(20)22-3/h5-9,19H,4H2,1-3H3/b13-9+ |
InChI Key |
XNLQLNNZSOSVGU-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC(=CC=C2)C(=O)OC)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)C(=O)OC)N=C1C)O |
Origin of Product |
United States |
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